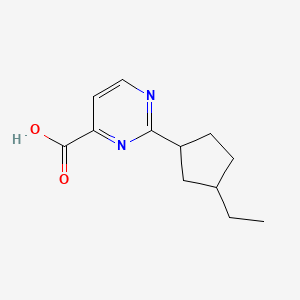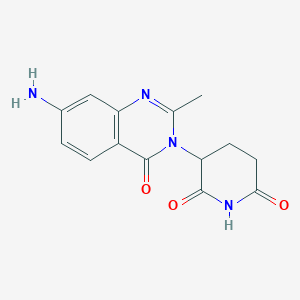
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. This compound features a unique structure with an indene backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group at the 6th position and a hydroxymethyl group at the 5th position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, (6-nitro-2,3-dihydro-1H-inden-5-yl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amino compound with high purity.
Another synthetic route involves the direct amination of (2,3-dihydro-1H-inden-5-yl)methanol using ammonia or an amine in the presence of a catalyst such as platinum or rhodium. This method can be performed under high pressure and temperature to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and advanced catalysts to ensure high efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (6-carboxy-2,3-dihydro-1H-inden-5-yl)methanol.
Reduction: (6-alkylamino-2,3-dihydro-1H-inden-5-yl)methanol.
Substitution: (6-halo-2,3-dihydro-1H-inden-5-yl)methanol.
Applications De Recherche Scientifique
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can also participate in interactions with other biomolecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a methoxy group instead of an amino group.
(6-bromo-2,3-dihydro-1H-inden-5-yl)methanol: Contains a bromine atom instead of an amino group.
(6-nitro-2,3-dihydro-1H-inden-5-yl)methanol: Contains a nitro group instead of an amino group.
Uniqueness
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the indene backbone. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H13NO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-5,12H,1-3,6,11H2 |
Clé InChI |
MTHPOGWVVMEQIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2C1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)

amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)


![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)



